REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[NH2:5].[CH3:13][C:14]1[N:15]=[CH:16][NH:17][CH:18]=1.C(=O)([O-])[O-].[K+].[K+].OC1C=CC=C2C=1N=CC=C2>CS(C)=O.[Cu]I>[CH3:13][C:14]1[N:15]=[CH:16][N:17]([C:2]2[CH:3]=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=2)[NH2:5])[CH:18]=1 |f:2.3.4|
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Name
|
|
Quantity
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4.8 g
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Type
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reactant
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Smiles
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BrC=1C=C(N)C=C(C1)C(F)(F)F
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Name
|
|
Quantity
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1.97 g
|
Type
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reactant
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Smiles
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CC=1N=CNC1
|
Name
|
|
Quantity
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3.04 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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0.44 g
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Type
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reactant
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Smiles
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OC=1C=CC=C2C=CC=NC12
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
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CS(=O)C
|
Name
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CuI
|
Quantity
|
0.57 g
|
Type
|
catalyst
|
Smiles
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[Cu]I
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Control Type
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UNSPECIFIED
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Setpoint
|
120 °C
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Type
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CUSTOM
|
Details
|
while stirring
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was degassed
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Type
|
CUSTOM
|
Details
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by bubbling N2 into the suspension for 10 minutes
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Duration
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10 min
|
Type
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CUSTOM
|
Details
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The tube was sealed tightly
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Type
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TEMPERATURE
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Details
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The mixture was cooled down to 45-50° C.
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Type
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ADDITION
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Details
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14% aq. NH4OH (20 mL) was added
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Type
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TEMPERATURE
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Details
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The mixture was maintained at this temperature for 1 h
|
Duration
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1 h
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Type
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TEMPERATURE
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Details
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After cooling to rt
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Type
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ADDITION
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Details
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water and ethyl acetate were added
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
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to remove most of green/blue Cu salts
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The filtrate was dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotavap
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized from EtOAc/hexanes
|
Type
|
CUSTOM
|
Details
|
giving pure pale yellow needles
|
Type
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CONCENTRATION
|
Details
|
The mother liquor was concentrated
|
Type
|
CUSTOM
|
Details
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the residue was purified on silica gel column (5% methanol/methylene chloride)
|
Type
|
CUSTOM
|
Details
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yielding a second crop as pale yellow needles
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Name
|
|
Type
|
|
Smiles
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CC=1N=CN(C1)C=1C=C(N)C=C(C1)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |